8-Diethylamino-1,3-dimethyl-7-(2-oxo-2-phenyl-ethyl)-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-(DIETHYLAMINO)-1,3-DIMETHYL-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine backbone. This compound is notable for its diverse applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring a diethylamino group and a phenylethyl substituent, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(DIETHYLAMINO)-1,3-DIMETHYL-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method involves the condensation of a purine derivative with a diethylamino group and a phenylethyl ketone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(DIETHYLAMINO)-1,3-DIMETHYL-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diethylamino and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized purine derivatives.
Scientific Research Applications
8-(DIETHYLAMINO)-1,3-DIMETHYL-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(DIETHYLAMINO)-1,3-DIMETHYL-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(DIETHYLAMINO)ETHYL 9-HYDROXY-9H-FLUORENE-9-CARBOXYLATE: A compound with similar diethylamino functionality.
DIETHYL (2-OXO-2-PHENYLETHYL)PHOSPHONATE: Shares the phenylethyl group and exhibits similar reactivity.
Uniqueness
8-(DIETHYLAMINO)-1,3-DIMETHYL-7-(2-OXO-2-PHENYLETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its purine backbone, which imparts distinct chemical properties and biological activities
Properties
Molecular Formula |
C19H23N5O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
8-(diethylamino)-1,3-dimethyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C19H23N5O3/c1-5-23(6-2)18-20-16-15(17(26)22(4)19(27)21(16)3)24(18)12-14(25)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3 |
InChI Key |
YSVARRTZEQMXJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(=O)C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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